Modaline
Description
Historical Context of Modaline's Emergence in Chemical and Biological Research
The emergence of this compound in scientific inquiry is linked to the broader historical development of chemical and biological research. The field of chemical biology, which involves the use of chemistry to advance the molecular understanding of biology and vice versa, has roots extending back centuries. uci.edu Disciplines such as biochemistry and chemical engineering also have established histories, with dedicated academic departments and research initiatives developing over time. divbiolchem.orgprinceton.edu
This compound itself was developed by Warner-Lambert Pharmaceutical Co. ncats.io Early research identified this compound as a potent inhibitor of monoamine oxidase (MAO). ncats.ioresearchgate.net Monoamine oxidase inhibitors are a class of compounds that affect neurotransmitter levels in the brain, and their study has been relevant to understanding and potentially treating conditions like depression. nih.gov
Pharmacological studies on this compound sulfate (B86663) (also referred to as W 3207) were conducted, revealing effects that suggested properties of both monoamine oxidase inhibitors and imipramine-like drugs. oup.com These studies noted differences in the effects of this compound compared to other MAO inhibitors and imipramine-like drugs, such as its impact on body temperature in reserpinized animals. ncats.iooup.com The effects of this compound were hypothesized to be related to the formation of a metabolite. oup.com Research also explored the central vasomotor effects of this compound after administration. researchgate.net
Recognition and Significance of this compound in the Landscape of Investigational Compounds
This compound holds significance as an investigational compound, particularly in the context of its identified activity as a monoamine oxidase inhibitor. ncats.ioresearchgate.net Investigational compounds are substances undergoing scientific study to evaluate their potential biological activity and applications. The process of investigating new drugs involves preclinical research and clinical trials to assess safety and efficacy. fda.govnih.govwikipedia.orgfda.gov
The recognition of this compound as an MAO inhibitor placed it within a class of compounds studied for their impact on neurotransmitter systems. ncats.ioresearchgate.netnih.gov While the exact therapeutic applications of this compound are not extensively detailed in the provided information, compounds with similar properties are often researched for conditions involving neurotransmitter imbalances, such as neurological disorders. ontosight.ai
Early preliminary studies, such as those involving intravenous this compound sulfate (W3207B) in hospitalized depressed patients, aimed to evaluate its effects. deepdyve.com These early findings were considered consistent with the hypothesis that the degree of MAO inhibition correlates with clinical improvement in depression. deepdyve.com
The study of compounds like this compound contributes to the broader understanding of enzyme inhibition, neurotransmitter systems, and the potential for modulating these biological pathways through chemical intervention. ncats.ioresearchgate.netnih.gov The historical research on this compound highlights its role in the scientific exploration of psychoactive compounds and their interaction with biological targets like monoamine oxidase. ncats.ioresearchgate.net
Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃ | nih.govpharmaffiliates.comnist.govuni.lunih.gov |
| Molecular Weight | 177.25 g/mol | nih.govpharmaffiliates.comnih.gov |
| CAS Number | 2856-74-8 | nih.govpharmaffiliates.comnist.gov |
| PubChem CID | 17860 | nih.govuni.lu |
This compound Sulfate Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₃O₄S | labsolu.ca |
| Molecular Weight | 275.32 | labsolu.ca |
| CAS Number | 2856-75-9 | labsolu.ca |
| PubChem CID | 17859 | labsolu.ca |
| Solubility | Soluble to 10 mM in H₂O | |
| Melting Point | 131-132 °C |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2856-74-8 |
|---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-methyl-3-piperidin-1-ylpyrazine |
InChI |
InChI=1S/C10H15N3/c1-9-10(12-6-5-11-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
BJHCGMHPEKLROM-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN=C1N2CCCCC2 |
Canonical SMILES |
CC1=NC=CN=C1N2CCCCC2 |
Appearance |
Solid powder |
Other CAS No. |
2856-74-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pyrazine, 2-methyl-3-(1-piperidinyl)- |
Origin of Product |
United States |
Advanced Synthetic Approaches and Chemical Derivatization of Modaline
Diverse Synthetic Pathways to Modaline and its Congeners
The synthesis of complex organic molecules like this compound typically involves carefully designed pathways to assemble the carbon framework and form the requisite heterocyclic rings. Congeners and analogs would involve variations in the substituents on the pyrazine (B50134) or piperidine (B6355638) rings, or modifications to the core structure.
Strategies for Carbon Skeleton Construction
The construction of the carbon skeleton of this compound involves assembling the atoms that form the pyrazine and piperidine rings, and connecting them. General strategies for carbon skeleton construction in organic synthesis that could be relevant include:
Formation of Carbocycles: While this compound primarily consists of heterocycles, the piperidine ring is a six-membered ring containing one nitrogen atom. Methods for forming six-membered rings, such as various cyclization reactions, are fundamental.
Formation of Heterocycles: The core of this compound is the pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4 wikipedia.orgresearchgate.net. The piperidine ring is a saturated six-membered ring containing one nitrogen atom nih.govresearchgate.net. Synthetic routes to these specific heterocycles are crucial for this compound synthesis.
Specific details on how the methyl group and the piperidine substituent are attached to the pyrazine ring in this compound's synthesis are not available in the provided sources. However, general methods for constructing substituted pyrazines and piperidines exist in organic chemistry literature nih.govwikipedia.orgresearchgate.netunimas.mynih.govdtic.mil.
Heterocycle Formation Methodologies
The synthesis of this compound necessitates methodologies for forming both the pyrazine and piperidine rings.
Pyrazine Ring Synthesis: Various methods exist for the synthesis of pyrazine and its derivatives. Classical approaches include condensation reactions of 1,2-dicarbonyl compounds with 1,2-diaminoethane, or the self-condensation of α-aminocarbonyl compounds followed by oxidation researchgate.netnih.gov. Other methods involve reactions of α-halo ketones or condensation of diamines and epoxides nih.gov. Dehydrogenation of piperazines has also been reported to form pyrazine derivatives nih.gov.
Piperidine Ring Synthesis: Piperidine rings can be synthesized through numerous methods, including hydrogenation of pyridines, intramolecular cyclization reactions (such as radical cyclization or aza-Michael reactions), and cycloaddition reactions nih.govdtic.mil. Recent advances include methods utilizing transition metal catalysis and stereoselective approaches nih.govnih.gov.
The specific methodologies employed for the formation of the pyrazine and piperidine rings within the context of this compound synthesis are not detailed in the provided search results.
Stereoselective Synthesis of this compound and its Derivatives
Stereoselective synthesis aims to control the stereochemistry of newly formed chiral centers during a chemical reaction. This compound itself, 2-methyl-3-piperidin-1-ylpyrazine, does not possess chiral centers based on its structure. However, substituted derivatives or congeners of this compound could be chiral, necessitating stereoselective synthetic approaches.
General methods for stereoselective synthesis of substituted piperidines and pyrazines have been developed. These often involve the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis nih.govnih.govresearchgate.netrsc.orgresearchgate.netacs.orggla.ac.ukresearchgate.netacs.orgfao.orgacs.org. For instance, stereoselective synthesis of substituted piperidines can be achieved through methods like diastereoselective reduction of cyclic iminium salts or intramolecular cyclization reactions nih.govgla.ac.ukresearchgate.net. Stereoselective synthesis of substituted pyrazines and related structures has also been explored, sometimes utilizing enantiomerically enriched starting materials derived from natural products like amino acids fao.orgacs.org.
While the provided search results mention "stereoselective adsorbents" in relation to this compound wikipedia.org, the context suggests this might be related to analytical separation rather than asymmetric synthesis of this compound itself. Specific stereoselective synthetic routes for chiral this compound derivatives are not described in the provided sources.
Targeted Derivatization Strategies for this compound and its Analogs
Chemical derivatization of this compound or its analogs can be undertaken to modify their properties, explore structure-activity relationships, or introduce functional groups for further study. Derivatization strategies often involve reactions at reactive sites on the molecule, such as the nitrogen atoms in the rings or the methyl group.
Synthesis of this compound Precursors and Intermediates for Research
The synthesis of precursors and intermediates is a fundamental aspect of multi-step organic synthesis, allowing for the controlled assembly of complex molecules. Precursors are compounds that are transformed into the target molecule through one or more subsequent reactions, while intermediates are transient or isolable compounds formed during the course of a synthetic route.
While the specific precursors and intermediates for this compound synthesis are not detailed in the provided search results, the general concept involves synthesizing simpler molecular fragments that are then coupled and cyclized to form the final pyrazine and piperidine rings with the correct substitution pattern. The design of these precursors and the synthetic route is critical for achieving efficiency and selectivity.
Introduction of Reporter Groups for Mechanistic Probes
Reporter groups are chemical moieties introduced into a molecule to facilitate its detection, visualization, or study of its interactions and mechanism of action. These groups can include fluorescent tags, isotopes for tracking, or handles for conjugation to biomolecules or solid supports scispace.comrsc.org.
The introduction of reporter groups into organic molecules typically involves chemical reactions that selectively attach the reporter group to a specific site on the molecule without significantly altering its core structure or desired properties. For a molecule like this compound, potential sites for derivatization could include the nitrogen atoms in the pyrazine or piperidine rings, or potentially the methyl group through functionalization.
General methods for introducing reporter groups into molecules containing amine or aromatic functionalities, such as those present in this compound, are known in organic chemistry. These can involve alkylation, acylation, or coupling reactions with appropriately functionalized reporter molecules scispace.comrsc.org. For example, amine groups can be readily functionalized. However, specific examples or strategies for introducing reporter groups onto this compound or its analogs are not provided in the search results. The use of reporter strains in biological assays is mentioned in the context of other pyrazine derivatives to study their mechanism of action oup.comresearchgate.netnih.govresearchgate.net, illustrating the application of reporter technologies in related research areas.
Preparation of Labeled this compound for Tracer Studies
The preparation of labeled compounds is a crucial aspect of research, particularly for tracer studies. Tracer studies involve tracking the movement, distribution, and metabolism of a substance within a system, often using isotopically labeled variants intrac.org. Labeling can involve replacing one or more atoms in the molecule with an isotope, such as a radioisotope (e.g., ¹¹C, ¹⁸F, ³H, ¹⁴C) for techniques like Positron Emission Tomography (PET) or autoradiography, or stable isotopes (e.g., ²H, ¹³C, ¹⁵N) for mass spectrometry-based studies tracercro.comnih.gov.
The synthesis of labeled compounds requires incorporating the chosen isotope into the target molecule, often necessitating modified synthetic routes compared to the unlabeled compound nih.gov. This can involve using isotopically labeled starting materials or introducing the label in a late-stage functionalization step. The specific position of the label is often critical for the study's objective.
While the concept of tracer studies and the preparation of labeled compounds for such purposes are well-established intrac.orgtracercro.comnih.govnih.goveuropa.eu, specific methodologies for the preparation of labeled this compound for tracer studies were not found within the scope of the provided search results. Research findings detailing the synthesis of isotopically labeled this compound for applications such as pharmacokinetic studies or target occupancy imaging were not available in the examined sources.
Compound Information
Elucidation of Modaline S Molecular and Cellular Interaction Mechanisms
Investigations into Monoamine Oxidase (MAO) Inhibition Mechanisms
Kinetic Characterization of MAO Inhibition by Modaline
Understanding the kinetic parameters of enzyme inhibition, such as the half maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), is crucial for characterizing the potency and nature of an inhibitor's interaction with an enzyme. These parameters help determine the concentration of inhibitor required to reduce enzyme activity by half (IC₅₀) and quantify the affinity of the inhibitor for the enzyme (Kᵢ). Kinetic studies can also elucidate the mechanism of inhibition, such as competitive, non-competitive, or uncompetitive inhibition, often visualized through methods like Lineweaver-Burk plots. nih.govfrontiersin.org
Binding Site Analysis and Ligand-Enzyme Interactions
The interaction between an inhibitor and its target enzyme occurs at specific binding sites, often within or near the enzyme's active site. Analyzing these interactions at a molecular level provides insights into the forces that govern binding affinity and specificity, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The active sites of MAO-A and MAO-B, while sharing significant structural homology, possess distinct features that contribute to their substrate and inhibitor specificities. Key residues within the active site cavities, including specific tyrosine residues, play crucial roles in these interactions. mdpi.comnih.govresearchgate.netopenmedicalpublishing.org
Detailed analysis of the specific binding site interactions and the precise residues involved in the binding of this compound to either MAO-A or MAO-B were not explicitly described in the consulted research. General principles of MAO inhibitor binding involve interactions within the substrate and active site cavities, influenced by the size and chemical properties of the inhibitor molecule and the specific amino acid residues lining these cavities. targetmol.commdpi.comnih.govresearchgate.netdrugbank.com
Differential Effects on MAO Isoforms (MAO-A, MAO-B)
The two isoforms of monoamine oxidase, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes neurotransmitters such as serotonin (B10506) and norepinephrine, while MAO-B primarily acts on substrates like β-phenylethylamine and benzylamine. Dopamine (B1211576) and tyramine (B21549) are substrates for both isoforms. drugbank.commedchemexpress.comdergipark.org.trfrontiersin.org The differential susceptibility of MAO-A and MAO-B to inhibitors is determined by variations in their active site structures, particularly the size and shape of the substrate binding cavity and specific amino acid residues. mdpi.comnih.govopenmedicalpublishing.orgnih.govmedchemexpress.com Selective inhibitors target one isoform over the other, leading to distinct pharmacological effects. ambeed.cnfrontiersin.org
Information specifically detailing the differential inhibitory effects of this compound on MAO-A versus MAO-B, including a selectivity index, was not found in the provided search results. While this compound is broadly classified as a MAO inhibitor, its specific selectivity profile towards the individual isoforms was not available in the examined literature.
This compound's Influence on Cellular Signaling Pathways
Beyond its effects on MAO, this compound, specifically in its sulfate (B86663) form (this compound sulfate, MDLS), has been shown to influence key cellular signaling pathways, impacting processes such as stem cell self-renewal and pluripotency. researchgate.netnih.govnih.govresearchgate.net
Modulation of JAK/STAT3 Signaling Cascades
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly the JAK/STAT3 cascade, is a crucial signaling route involved in various cellular processes, including cell growth, proliferation, differentiation, and survival. This pathway is typically activated by cytokines and growth factors binding to cell surface receptors, leading to the phosphorylation and activation of JAK kinases, which in turn phosphorylate STAT proteins, allowing them to dimerize and translocate to the nucleus to regulate gene expression. openmedicalpublishing.orgresearchgate.netmdpi.com
Studies investigating the effects of this compound sulfate (MDLS) have demonstrated its ability to modulate the JAK/STAT3 signaling pathway. Research indicates that MDLS treatment leads to increased phosphorylation levels of STAT3 in cells. nih.govmedchemexpress.com This activation of the JAK/STAT3 pathway by MDLS is associated with the promotion of Oct4 expression and the maintenance of stem cell self-renewal and pluripotency. nih.govnih.govmedchemexpress.com The effect of MDLS on JAK/STAT3 signaling was found to be reversible upon treatment with inhibitors of this pathway. nih.govjmb.or.kr
Impact on Wnt Signaling Pathways
The Wnt signaling pathways are a complex network of signal transduction routes that play fundamental roles in embryonic development, tissue homeostasis, and various cellular processes, including cell fate specification, proliferation, and migration. The canonical Wnt pathway, involving beta-catenin, is particularly well-characterized for its role in regulating gene transcription. rndsystems.combrieflands.com Activation of the canonical Wnt pathway typically leads to the stabilization and nuclear translocation of beta-catenin, where it interacts with transcription factors to modulate the expression of target genes. frontiersin.orgbrieflands.com
Regulation of Octamer-Binding Transcription Factor 4 (Oct4) Expression
Research indicates that this compound sulfate can significantly promote the expression of Octamer-binding transcription factor 4 (Oct4). nih.govnih.gov Oct4 is a transcription factor belonging to the POU transcription factor family Class V and is considered fundamental for maintaining the self-renewal ability and pluripotency of stem cells. nih.govnih.gov
Studies utilizing luciferase reporters driven by the promoter and 3'-UTR of Oct4 have been employed to screen for small-molecule compounds capable of influencing Oct4 expression. nih.govnih.gov this compound sulfate demonstrated a notable effect in upregulating Oct4 expression at both the mRNA and protein levels. nih.gov This suggests a potential role for this compound sulfate in maintaining the undifferentiated state and stemness of certain cell types, such as P19 cells and OG2-MESC cells. nih.gov
The mechanism by which this compound sulfate promotes Oct4 expression involves the activation of specific signaling pathways. Findings suggest that this compound sulfate activates the JAK/STAT3 and classic Wnt signaling pathways. nih.gov The effects of this compound sulfate on Oct4 expression were observed to be reversible upon treatment with inhibitors of these corresponding signaling pathways. nih.gov This highlights the involvement of JAK/STAT3 and Wnt signaling in the this compound sulfate-mediated regulation of Oct4.
The transcriptional regulation of genes like Oct4 is a key mechanism controlling gene expression and cell fate. nih.gov By influencing related signaling pathways, compounds can modulate the transcription pattern of genes in response to cellular signals. nih.gov The promotion of Oct4 expression by this compound sulfate through the JAK/STAT3 and Wnt pathways represents a significant cellular interaction mechanism.
Molecular Targets and Protein Interactions Beyond MAO
This compound is recognized as a potent inhibitor of monoamine oxidase (MAO). ncats.ioncats.iomedchemexpress.commyskinrecipes.com MAO is an enzyme involved in the metabolism of monoamine neurotransmitters. nih.gov this compound has been described as occupying the same site on MAO as harmaline, a reversible MAO inhibitor, and serotonin, suggesting a competitive or overlapping binding interaction with the enzyme. ncats.ioncats.io
While MAO is a primary molecular target, investigations into this compound sulfate's effects on Oct4 expression have revealed interactions with cellular pathways beyond direct MAO inhibition. As discussed in Section 3.2.3, this compound sulfate activates the JAK/STAT3 and classic Wnt signaling pathways. nih.gov These pathways involve a cascade of protein interactions and are crucial in regulating various cellular processes, including cell proliferation, differentiation, and stem cell maintenance. wjgnet.comx-mol.net
Although the direct protein targets of this compound within the JAK/STAT3 and Wnt signaling cascades, other than MAO, are not explicitly detailed as binding partners in the provided information, the activation of these pathways indicates that this compound sulfate influences their activity. This influence is likely exerted through mechanisms downstream of its primary MAO inhibitory activity or potentially through other, less characterized interactions. The modulation of these signaling pathways represents significant molecular and cellular interactions of this compound sulfate beyond its well-established role as an MAO inhibitor.
Preclinical Biological Investigations of Modaline in Controlled Systems
In Vitro Cellular and Biochemical Studies
In vitro studies provide a controlled environment to examine the direct effects of Modaline on cells, cellular components, and biochemical processes. These studies are fundamental in elucidating the compound's interactions at a molecular and cellular level.
Effects on Cell Proliferation and Viability in Cultured Systems
Cell proliferation refers to the increase in cell number through division, while cell viability indicates the number of healthy, living cells in a sample susupport.com. Assays measuring cell viability and proliferation are crucial for determining if a compound is cytotoxic or if it promotes or inhibits cell growth susupport.comcellsignal.com. This compound sulfate (B86663) has been shown to be effective in vitro in various assays . Studies have investigated the effects of compounds, including this compound sulfate, on cell proliferation and viability in cell lines such as P19 cells nih.gov. Low concentrations of this compound sulfate (referred to as A3-76 in one study) were observed to have minimal impact on P19 cell proliferation and exhibited no apparent cytotoxicity compared to other tested compounds nih.gov.
Modulation of Cellular Differentiation Processes (e.g., Stem Cells)
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type unipv.it. Modulating this process is of significant interest in regenerative medicine and in understanding developmental biology and disease, including cancer unipv.itnih.govmdpi.com. This compound sulfate has demonstrated the ability to promote the differentiation potential of P19 cells in vivo . Furthermore, in the presence of Leukemia Inhibitory Factor (LIF), this compound sulfate was able to maintain the undifferentiated state of OG2-mES cells (Oct4-GFP reporter gene mouse embryonic stem cell line) nih.gov. OG2-mES cells expanded with this compound sulfate showed elevated expression levels of pluripotency markers in vitro nih.gov. This suggests a role for this compound sulfate in maintaining stem cell characteristics and influencing their differentiation pathways nih.govresearchgate.net.
Receptor Occupancy and Ligand-Binding Studies in Non-Human Tissues
Receptor occupancy and ligand-binding studies assess the interaction between a compound (ligand) and its target receptor, including the strength of binding (affinity) and the duration of the interaction giffordbioscience.comresearchgate.net. These studies are vital for understanding how a compound might exert its effects by binding to specific biological targets giffordbioscience.com. While the general principles of receptor occupancy and ligand binding in non-human tissues are well-established giffordbioscience.comturkupetcentre.netnih.gov, specific details regarding this compound's receptor occupancy and ligand-binding characteristics in non-human tissues were not extensively detailed in the provided search results. However, this compound's functional group, an amine, is noted as being responsible for its ability to bind to and activate the dopamine (B1211576) transporter . This suggests a potential interaction with this specific transporter, which is involved in dopamine reuptake .
Biochemical Pathway Perturbations in Cellular Models
Biochemical pathway perturbation studies investigate how a compound alters the activity or components of specific signaling or metabolic pathways within cells elifesciences.orgnih.govmdpi.com. These studies help to map the downstream effects of a compound's interaction with its target. This compound sulfate has been shown to promote Oct4 expression by activating the JAK/STAT3 and classic Wnt signaling pathways in cellular models nih.gov. Inhibition of these pathways reversed the effects of this compound sulfate nih.gov. This indicates that this compound sulfate's influence on stem cell pluripotency and differentiation is mediated, at least in part, through these specific signaling cascades nih.gov.
Enzyme Activity Modulation in Isolated Systems
Enzyme activity modulation studies examine how a compound affects the catalytic activity of isolated enzymes nih.govrsc.org. This can involve inhibiting or activating the enzyme. This compound is a derivative found to inhibit monoamine oxidase (MAO) targetmol.com. MAO is an enzyme involved in the breakdown of monoamine neurotransmitters targetmol.com. The inhibition of MAO by this compound suggests a mechanism by which it could influence neurotransmitter levels targetmol.com. Studies on enzyme activity modulation in isolated systems often involve measuring reaction rates in the presence and absence of the compound embopress.org.
In Vivo Studies in Animal Models (Non-Human)
| Study Type | Model System | Key Findings Related to this compound | Source |
| In Vitro Cellular | P19 cells | Low concentrations had minimal effect on proliferation and viability. Promoted Oct4 expression. | nih.gov |
| In Vitro Cellular | OG2-mES cells (with LIF) | Maintained undifferentiated state, elevated pluripotency markers. | nih.gov |
| In Vitro Biochemical | Cellular models | Activated JAK/STAT3 and classic Wnt signaling pathways. | nih.gov |
| In Vitro Biochemical | Isolated enzyme systems | Inhibits monoamine oxidase (MAO). | targetmol.com |
| In Vivo Animal | Animal models (specific species not detailed) | Promoted teratoma formation, enhanced differentiation potential of P19 cells. | nih.gov |
Effects on Neurochemical Homeostasis in Animal Brain Regions
Studies have investigated the impact of this compound on neurochemical homeostasis in the brains of animals. As a known MAO inhibitor, this compound's effects on the levels and turnover of monoamine neurotransmitters are of particular interest. jst.go.jpresearchgate.net While specific detailed data on this compound's effects on neurochemical levels in different brain regions were not extensively found in the provided search results, the general understanding of MAO inhibitors suggests they can alter the concentrations and metabolic rates of biogenic amines in the brain. nih.govnih.gov Research on other MAO inhibitors has shown they can influence catecholamines, serotonin (B10506), glutamate, gamma-aminobutyric acid, orexin, and histamine (B1213489) systems in the brain. nih.gov
Investigation of Physiological Responses in Animal Models (e.g., Central Vasomotor Effects)
This compound has been investigated for its effects on physiological responses in animal models. One area of study has focused on its central vasomotor effects. Peripheral administration of this compound has been shown to result in hypotension, attributed to ganglionic blockade. jst.go.jpresearchgate.net Investigations involving the injection of this compound sulfate into the lateral cerebral ventricle in dogs were conducted to analyze its central vasomotor effects. jst.go.jpresearchgate.net
The vasomotor center, located in the medulla oblongata, plays a critical role in regulating blood pressure by controlling vascular smooth muscle tone. wikipedia.org While some MAO inhibitors and imipramine-like drugs have been found to inhibit the excitability of hypothalamic and brain stem vasomotor loci, this compound was observed to potentiate the facilitation of monosynaptic spinal reflexes induced by stimulation of the brain stem reticular formation. jst.go.jpresearchgate.net This suggests a complex interaction with central regulatory mechanisms.
Modulation of Specific Behavioral Phenotypes in Animal Models (e.g., related to MAO inhibition)
The MAO inhibitory properties of this compound suggest a potential to modulate behaviors influenced by monoamine neurotransmitters. jst.go.jpresearchgate.netnih.gov Research on MAO inhibitors, in general, indicates they can lead to alterations in the sensitivity of animals to various exogenous agents and are associated with biological changes, including those involving neuroendocrine, blood pressure, and sleep mechanisms. nih.gov Nearly complete MAO inhibition may be required for direct behavioral changes, but partial or selective inhibition can lead to demonstrable alterations in sensitivity. nih.gov
Studies on this compound sulfate (W 3207) have indicated pharmacological effects that may overlap with both MAO inhibitors and imipramine-like drugs. oup.comoup.com It has been shown to produce an increase in body temperature in fully reserpinized animals, a characteristic that differentiates it from some other MAO inhibitors. oup.comoup.com The effects of this compound are potentially linked to the formation of a metabolite, as they were prevented by the administration of SKF 525 A, a known inhibitor of drug metabolism. oup.comoup.com
This compound is a strong inhibitor of monoamine oxidase, as demonstrated by direct enzymatic activity measurements and indirect evaluation through its pharmacological consequences, such as the potentiation of tryptamine (B22526) and dopa effects and the inhibition of reserpine-induced hypothermia. oup.com
Developmental inhibition of MAO activity in mice has been shown to engender behavioral effects, including increased aggressive behavior, paralleling observations in animals with genetic ablation of MAO function. nih.gov These findings underscore the importance of neurochemical changes during development in shaping behavior. nih.gov
Ex Vivo Analysis of Tissue Samples from Animal Studies
Ex vivo analysis of tissue samples from animal studies is a valuable approach to complement in vivo observations and gain more detailed insights into the biochemical and cellular effects of a compound. reprocell.comnih.govnih.govmdpi.com While specific detailed examples of ex vivo analysis of tissue samples directly linked to this compound treatment were not prominently featured in the provided search results, this type of analysis is a standard component of preclinical investigations in animal models. reprocell.comnih.govnih.govmdpi.com
Ex vivo studies can involve the examination of tissue morphology, biochemical markers, enzyme activity (such as MAO activity in different brain regions or other tissues), and gene or protein expression levels following in vivo treatment with this compound. reprocell.comnih.govnih.govmdpi.com For instance, MAO inhibition is typically estimated in vitro or ex vivo by measuring enzymatic activity in tissue preparations. oup.com Ex vivo bioavailability assays can also be used to determine if compounds reach target tissues like the brain. frontiersin.org
Such analyses would be crucial for confirming target engagement (e.g., MAO inhibition in specific brain areas), assessing tissue-level responses to treatment, and investigating potential off-target effects. The study on this compound sulfate's effects on stem cells involved techniques like immunofluorescence, RT-PCR, and western blotting to measure expression changes of stem-related genes and activation of signaling pathways in cell samples, which can be considered analogous to ex vivo analysis when applied to tissues isolated from treated animals. nih.govnih.gov
Advanced Analytical Methodologies for Modaline Characterization in Research Matrices
Chromatographic and Spectrometric Techniques
Chromatographic and spectrometric techniques form the cornerstone of modern analytical chemistry, offering powerful capabilities for the separation, identification, and quantification of analytes within complex mixtures. The coupling of these techniques, such as chromatography with mass spectrometry, provides enhanced selectivity and sensitivity, crucial for analyzing compounds like Modaline in diverse research matrices.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating non-volatile or thermally labile compounds, as well as those with moderate to high polarity comsol.com. The separation in HPLC is achieved by partitioning the analytes between a stationary phase and a mobile phase pumped through a column under high pressure comsol.com. The choice of stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition is critical for achieving optimal separation based on the chemical properties of the analyte comsol.com.
HPLC is applicable to a wide range of compounds and matrices, including biological fluids and complex formulations comsol.com. While specific detailed applications for this compound characterization using only HPLC are not extensively documented in the provided sources, HPLC has been mentioned in the context of analyzing this compound sulfate (B86663) for purity molnova.com. Furthermore, HPLC is a standard technique used in the analysis of pharmaceutical compounds and their metabolites, suggesting its potential for this compound analysis in relevant research settings comsol.com. The technique allows for the separation of this compound from co-eluting matrix components before detection by a suitable detector, such as a UV-Vis detector if this compound possesses a chromophore, or more commonly, coupled with mass spectrometry for enhanced specificity. A patent application mentioned the use of HPLC in the analysis of ocular fluids containing various bioactive agents, including this compound, highlighting its potential application in complex biological matrices justia.com.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique primarily used for the separation and detection of volatile and semi-volatile compounds innovatechlabs.comthermofisher.com. In GC, the sample is vaporized and carried by an inert gas through a capillary column coated with a stationary phase innovatechlabs.comthermofisher.com. Separation occurs based on the differential partitioning of analytes between the gas mobile phase and the stationary phase, influenced by factors such as boiling point and polarity thermofisher.com. The separated components then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) and fragmentation pattern innovatechlabs.com.
GC-MS is a versatile tool for both qualitative and quantitative analysis chromatographyonline.com. It is particularly useful for identifying unknown compounds and quantifying target analytes in complex samples innovatechlabs.comthermofisher.com. This compound has been mentioned as an internal standard in the GC analysis of nicotine (B1678760) in plasma, indicating its suitability for GC analysis, likely after appropriate sample preparation researchgate.net. The use of this compound as an internal standard suggests it exhibits favorable chromatographic properties under the specific GC conditions employed for nicotine analysis researchgate.net. GC-MS can be operated in full scan mode for identifying a wide range of compounds or in selected ion monitoring (SIM) mode for increased sensitivity and selectivity for target analytes like this compound chromatographyonline.com. The mass spectrum of this compound provides a unique fingerprint for its identification innovatechlabs.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are highly sensitive and selective techniques widely used for the analysis of polar and non-volatile compounds that are not suitable for GC-MS wikipedia.orgbioxpedia.com. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry wikipedia.orgeag.com. After chromatographic separation by LC, analytes are introduced into a mass spectrometer, typically via an interface like electrospray ionization (ESI) eag.com. In LC-MS/MS, a precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer eag.com. This provides a highly specific detection method based on characteristic fragmentation pathways eag.com.
Capillary Electrophoresis and Related Separations
Capillary Electrophoresis (CE) is a family of electrokinetic separation techniques performed in narrow-bore capillaries youtube.comwikipedia.orglibretexts.org. CE separates analytes based on their differential migration in an electric field, influenced by their charge, size, and the properties of the buffer solution wikipedia.orglibretexts.org. Different modes of CE exist, including capillary zone electrophoresis (CZE), which separates ions based on their electrophoretic mobility libretexts.org.
CE offers high separation efficiency, short analysis times, and minimal sample and solvent consumption nih.gov. It is well-suited for the analysis of charged molecules, including small ions, peptides, and proteins wikipedia.orgnih.gov. While direct mentions of this compound analysis specifically by CE are limited in the provided sources, CE is a technique used for separating various alkaloids and related compounds researchgate.net. The mention of CE as an alternative to GC-MS and HPLC for detecting and quantifying alkaloids suggests its potential applicability to nitrogen-containing compounds like this compound, which can exist in protonated forms depending on the pH researchgate.net. CE can be coupled with various detectors, including UV-Vis and mass spectrometry, to enable the identification and quantification of separated analytes wikipedia.org.
Strategies for Sample Preparation and Matrix Effects Mitigation
Effective sample preparation is a critical prerequisite for the accurate analytical characterization of this compound in research matrices. The goal of sample preparation is to isolate the analyte of interest from the complex matrix, remove interfering substances, and present the analyte in a form compatible with the chosen analytical technique retsch.comorganomation.com. The specific strategy employed depends heavily on the nature of the research matrix (e.g., biological fluid, tissue extract, environmental sample) and the concentration of this compound.
Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) retsch.com. LLE involves partitioning the analyte between two immiscible liquid phases, while SPE uses a solid sorbent material to selectively retain the analyte or remove interferences retsch.com. For analysis in plasma, techniques like protein precipitation or liquid-liquid extraction have been used for other analytes, which could be adapted for this compound researchgate.net. Tissue samples may require homogenization and subsequent extraction steps retsch.com.
Matrix effects, which are the influence of co-eluting matrix components on the ionization and detection of the analyte, can significantly impact the accuracy and reliability of analytical results, particularly in mass spectrometry-based methods organomation.com. Strategies to mitigate matrix effects include optimizing sample preparation to remove interferences, using matrix-matched calibration standards, and employing internal standards organomation.comsigmaaldrich.comusda.gov. The use of this compound as an internal standard in nicotine analysis is an example of a strategy to account for matrix effects and variations in sample processing and instrument performance researchgate.net.
Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization involves chemically modifying an analyte to improve its properties for analytical separation and detection mdpi.comjfda-online.comlibretexts.org. This is often necessary when the analyte lacks sufficient volatility or thermal stability for GC analysis, or when it does not possess a suitable functional group for detection by techniques like UV-Vis spectroscopy jfda-online.comlibretexts.org. Derivatization can also enhance sensitivity and selectivity, or facilitate structural elucidation jfda-online.com.
For GC analysis, derivatization can convert polar or reactive functional groups (such as amines, which are present in this compound) into less polar, more volatile, and thermally stable derivatives jfda-online.comlibretexts.orgcdc.gov. Common derivatization reactions for amines include silylation, acylation, and alkylation jfda-online.com. For example, trimethylsilyl (B98337) (TMS) derivatives are commonly formed to improve the GC properties of compounds with active hydrogen atoms sigmaaldrich.com. While specific derivatization protocols for this compound for GC analysis are not detailed in the provided sources, the presence of amine functionalities suggests that derivatization might be beneficial or necessary for its effective analysis by GC-MS, particularly in complex matrices where interactions with the stationary phase could be problematic jfda-online.comlibretexts.org.
In LC-MS, while derivatization is less frequently required for volatility, it can be used to improve ionization efficiency or introduce a tag for enhanced detection mdpi.comnih.gov. For example, introducing a charged group can improve ionization in ESI-MS nih.gov. Derivatization can also be used to add a chromophore or fluorophore for UV-Vis or fluorescence detection in HPLC libretexts.org. The choice of derivatization reagent and reaction conditions is crucial to ensure complete and reproducible conversion of the analyte without introducing new interferences mdpi.comjfda-online.com.
Reagents and Reaction Conditions for Derivatization
Derivatization is a technique used in analytical chemistry to chemically modify an analyte to improve its detection or separation properties. This is particularly relevant for techniques like mass spectrometry, where derivatization can enhance ionization efficiency, improve chromatographic behavior, or introduce a tag for selective detection. spectroscopyonline.comddtjournal.com The specific reagents and reaction conditions used for derivatizing a compound like this compound would depend on its functional groups and the desired analytical outcome.
While general principles of derivatization for mass spectrometry are well-established, involving reagents that react with specific functional groups like amines, hydroxyls, ketones, and aldehydes to introduce a charge or improve volatility spectroscopyonline.comddtjournal.commdpi.com, specific derivatization methods explicitly for this compound were not detailed in the provided search results. However, this compound contains amine functional groups nih.govuni.luresearchgate.net, which are common targets for derivatization in mass spectrometry to enhance ionization in positive mode. mdpi.com Reagents such as those containing charged moieties or groups that improve volatility are typically employed. spectroscopyonline.comddtjournal.com Reaction conditions, including temperature, reaction time, and the presence of catalysts or solvents, are optimized to ensure complete and specific derivatization of the target analyte within the matrix. mdpi.com
Impact on Sensitivity and Selectivity
Derivatization can significantly impact the sensitivity and selectivity of an analytical method. Sensitivity refers to the ability to detect small quantities of an analyte, while selectivity is the ability to measure the analyte accurately in the presence of other components in the matrix. libretexts.orgresearchgate.netimgroupofresearchers.com
By introducing a highly ionizable group, derivatization can substantially increase the signal intensity of this compound in mass spectrometry, thereby lowering the detection limit and improving sensitivity. ddtjournal.commdpi.com For example, studies on other compounds with amine groups have shown that derivatization can lead to increased signal-to-noise ratios. mdpi.com
Selectivity can also be enhanced through derivatization. Reagents can be chosen that react specifically with this compound or a class of compounds including this compound, effectively isolating it from potential interferents in the complex research matrix. libretexts.orgmdpi.comimgroupofresearchers.com Furthermore, derivatization can alter the chromatographic retention time of this compound, allowing for better separation from co-eluting matrix components. ddtjournal.com In mass spectrometry, derivatization can lead to characteristic fragmentation patterns upon collision-induced dissociation (CID), providing a more selective means of identification and quantification through techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). ddtjournal.commdpi.com
However, it is important to note that the impact on sensitivity and selectivity is highly dependent on the chosen derivatization reagent and the matrix complexity. Optimization and validation of the derivatization procedure are critical to ensure accurate and reliable results. libretexts.org
Computational Chemistry and Theoretical Modeling of Modaline
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the investigation of the electronic structure and properties of molecules.
Understanding the electronic structure of Modaline is crucial for predicting its reactivity and interactions. Methods such as Density Functional Theory (DFT) are commonly used to calculate the distribution of electrons within a molecule, providing information about parameters like atomic charges, molecular orbitals, and electrostatic potential. While general applications of DFT in chemical analysis and material science are well-established, specific detailed research findings on the electronic structure elucidation of this compound using DFT were not prominently available in the surveyed literature.
Molecules can exist in various three-dimensional arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Molecular geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, providing precise bond lengths, angles, and dihedral angles. While the concept of molecular conformation and its importance in biological activity is recognized, detailed computational studies specifically focused on the conformational analysis and geometry optimization of this compound were not extensively detailed in the examined search results. The flexibility and dynamic behavior of molecules are generally understood to influence their interactions with biological targets. nih.gov
Molecular Dynamics Simulations and Docking Studies
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, accounting for temperature and environmental factors. Docking studies predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a larger biological molecule, such as an enzyme.
MD simulations can also provide insights into the conformational flexibility and dynamic behavior of this compound in solution or when bound to a protein. This is important because molecular flexibility can influence binding kinetics and the stability of the ligand-protein complex. While the concept of dynamic activity and flexibility in chemical systems is mentioned in broader contexts, specific MD simulations detailing the dynamic behavior and conformational changes of this compound were not a primary focus of the retrieved information. nih.govresearchgate.netresearchgate.net
Machine Learning and Artificial Intelligence in this compound Research
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 17860 |
| This compound sulfate (B86663) | 17859 |
Data Tables
Based on the available search results, detailed data tables derived directly from computational studies on this compound's electronic structure, conformational analysis, molecular dynamics simulations, or specific docking poses and energies are not present. The primary data points found relate to its identification and classification as a MAO inhibitor.
| Property | Value | Source |
| PubChem CID | 17860 | studylib.netnottingham.ac.uk |
| Molecular Formula | C₁₀H₁₅N₃ | studylib.netnottingham.ac.uk |
| PubChem CID (Sulfate) | 17859 | researchgate.netarchive.org |
| Molecular Formula (Sulfate) | C₁₀H₁₇N₃O₄S | researchgate.netarchive.org |
| Classification | Monoamine Oxidase (MAO) inhibitor | researchgate.nettargetmol.commedchemexpress.comarchive.orgnih.govmedchemexpress.com |
| Reported Activity | Antidepressant | archive.orggoogleapis.comgovinfo.govresearchgate.net |
Predictive Modeling for Biological Activity (e.g., Quantitative Structure-Activity Relationship)
Predictive modeling for biological activity, such as Quantitative Structure-Activity Relationship (QSAR), aims to establish mathematical models that correlate the structural and physicochemical properties of compounds with their biological activities jocpr.comresearchgate.netnih.gov. QSAR models utilize molecular descriptors, which are numerical representations of a compound's structural features and properties, to build these relationships jocpr.comresearchgate.netnih.gov. By analyzing a set of compounds with known structures and activities, a QSAR model can be developed to predict the activity of new or untested compounds based on their molecular descriptors jocpr.comresearchgate.netnih.gov. This approach can help prioritize compounds for synthesis and biological testing, saving time and resources jocpr.com. QSAR modeling involves steps such as data collection, descriptor calculation, model building using statistical methods, and model validation researchgate.netnih.govresearchgate.net. While QSAR is a widely used technique in drug discovery and related fields jocpr.comresearchgate.netmdpi.comrsc.org, specific published QSAR studies focused solely on predicting the biological activity of this compound were not found in the provided search results. Research in this area often involves analyzing series of related compounds to build robust predictive models researchgate.netnih.gov.
Virtual Screening for Analog Discovery
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify potential candidates with desired properties, such as binding to a specific biological target nvidia.comchem-space.com. It is a cost-effective and efficient method to filter large datasets before experimental testing chem-space.com. Virtual screening can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) chem-space.com. SBVS requires the 3D structure of the biological target and typically involves molecular docking simulations to predict how well compounds might bind to the target site nvidia.comchem-space.com. LBVS, on the other hand, relies on information about known active compounds (ligands) and searches for molecules with similar properties or pharmacophores chem-space.com. VS plays a significant role in the early stages of drug discovery and can be used for lead identification and the discovery of new analogs with potentially improved properties tarosdiscovery.comrsc.orgmdpi.com. Despite the widespread application of virtual screening in identifying potential drug candidates and analogs tarosdiscovery.comrsc.orgmdpi.com, specific published studies detailing virtual screening efforts focused on discovering analogs of this compound were not identified in the provided search results.
Structure Activity Relationships Sar and Rational Design of Modaline Analogs
Identification of Key Pharmacophores and Structural Motifs
A pharmacophore is an abstract description of molecular features that are essential for a molecule's biological activity. nih.gov The process of identifying a pharmacophore for Modaline would involve analyzing its three-dimensional structure to pinpoint potential interaction points with a biological target. dergipark.org.tr For the this compound structure, several key features can be proposed as potentially crucial for its activity.
The core structure consists of a pyrazine (B50134) ring and a piperidine (B6355638) ring. The pyrazine ring contains two nitrogen atoms which can act as hydrogen bond acceptors. The aromatic nature of the pyrazine ring may also contribute to π-π stacking or other hydrophobic interactions. The piperidine ring is a saturated heterocycle that provides a bulky, lipophilic character to the molecule, which could be critical for fitting into a hydrophobic pocket of a target protein. The methyl group attached to the pyrazine ring could also influence steric and electronic properties.
Based on this analysis, a hypothetical pharmacophore model for this compound could include:
Two hydrogen bond acceptor sites (the nitrogen atoms of the pyrazine ring).
A hydrophobic/aliphatic region (the piperidine ring).
An aromatic feature (the pyrazine ring).
The spatial arrangement of these features would be critical. The relative orientation of the piperidine ring with respect to the pyrazine ring, which is influenced by the rotational freedom of the C-N bond connecting them, would define the three-dimensional shape of the pharmacophore.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Structural Motif | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Pyrazine Nitrogen Atoms | Interaction with hydrogen bond donor groups on a receptor |
| Aromatic Ring | Pyrazine Ring | π-π stacking, hydrophobic interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. longdom.orgwikipedia.org A QSAR model takes the form of an equation that correlates molecular descriptors (numerical representations of molecular structure) with activity. wikipedia.org
To build a QSAR model for a series of this compound analogs, the first step is to calculate molecular descriptors that numerically characterize the structural variations among the compounds. protoqsar.com These descriptors can be categorized into several classes. hufocw.org
0D Descriptors: Based on the molecular formula, such as molecular weight and atom counts. hufocw.org
1D Descriptors: Based on lists of structural fragments. hufocw.org
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rotatable bonds), and electronic descriptors (e.g., partial charges). hufocw.org
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices, surface area, and volume. hufocw.org
Quantum Chemical Descriptors: Properties derived from quantum mechanics calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to molecular reactivity. ucsb.eduucsb.edu
For a hypothetical set of this compound analogs, where modifications might be made to the piperidine or pyrazine rings, a range of descriptors would be calculated to capture the changes in hydrophobicity, electronics, and steric bulk.
Once descriptors are calculated for a series of this compound analogs with known biological activities, a QSAR model can be developed. The process involves several key steps: semanticscholar.org
Data Set Preparation: The full set of compounds is curated, and outliers may be removed. The data is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on new compounds. nih.gov
Feature Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected to avoid overfitting the model.
Model Building: A statistical method is used to create the mathematical equation linking the selected descriptors to the activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) or Random Forest. neovarsity.org
Model Validation: Validation is a critical step to ensure the model is robust and predictive. nih.govgoogle.com
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used on the training set to assess the model's internal consistency. uniroma1.it
External Validation: The model's ability to predict the activity of compounds in the test set (which were not used to build the model) is evaluated. The predictive R-squared (R²pred) is a common metric for this. google.com
A statistically robust and predictive QSAR model must meet several criteria.
Table 3: Common Statistical Parameters for QSAR Model Validation
| Parameter | Description | Generally Accepted Value |
|---|---|---|
| R² | Coefficient of determination (Goodness-of-fit for the training set) | > 0.6 |
| q² or R²cv | Cross-validated R² (Internal predictive ability) | > 0.5 |
| R²pred | Predictive R² for the external test set (External predictive ability) | > 0.6 |
The interpretation of a validated QSAR model provides valuable insights into the structure-activity relationship. nih.govdigitellinc.com By examining the descriptors included in the final QSAR equation and the sign of their coefficients, chemists can understand which molecular properties are favorable or unfavorable for biological activity. neovarsity.org
For example, a hypothetical QSAR model for this compound analogs might look like:
Biological Activity = 0.7 * LogP - 0.2 * TPSA + 1.5 * (Indicator for N-substitution) + constant
Interpreting this hypothetical model would suggest that:
Increased lipophilicity (LogP) is beneficial for activity. This implies that the hydrophobic interactions, perhaps involving the piperidine ring, are important.
Increased polar surface area (TPSA) is detrimental to activity, suggesting that excessive polarity may hinder membrane passage or binding.
The presence of a substituent at a specific nitrogen atom (represented by an indicator variable) significantly enhances activity, pointing to a key interaction point.
These interpretations can then be mapped back to the molecular structure to guide the design of new, potentially more potent compounds. digitellinc.com
Design and Synthesis of this compound Analogs with Modulated Biological Activity
The ultimate goal of SAR and QSAR studies is the rational design of new molecules with improved properties. nih.gov The insights gained from the hypothetical pharmacophore and QSAR models for this compound would directly inform the design strategy.
Based on the hypothetical interpretations above, a medicinal chemist might propose the following modifications to the this compound scaffold:
To increase lipophilicity: Synthesize analogs with alkyl or aryl substituents on the piperidine ring.
To decrease polar surface area: Modify or replace polar functional groups, while preserving the key hydrogen-bonding pyrazine nitrogens.
To explore the key substitution: Synthesize a series of analogs with different groups at the position identified by the QSAR model to optimize interactions with the target.
The synthesis of such analogs would likely leverage known chemistries of pyrazine and piperidine heterocycles. nih.gov For example, functionalized piperidines could be coupled with a suitable chloropyrazine precursor to generate a library of analogs for biological testing. This iterative cycle of design, synthesis, and testing, guided by computational models, is the foundation of modern rational drug design. arxiv.org
Preclinical Metabolic Pathways and Biotransformation of Modaline
In Vitro Metabolism Studies (e.g., Microsomal, Hepatocyte Assays)
In vitro metabolism studies using systems like liver microsomes and hepatocytes are fundamental in the preclinical assessment of a compound's metabolic fate. Liver microsomes contain key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and are widely used to investigate Phase I metabolism. evotec.com Hepatocytes, on the other hand, offer a more complete model as they contain both Phase I and Phase II metabolic enzymes, allowing for the study of conjugation reactions in addition to oxidative metabolism. europa.euadmescope.com These assays help predict a compound's in vivo behavior and potential for drug-drug interactions. nuvisan.com
Identification of Primary Metabolic Pathways
In vitro studies are employed to identify the primary metabolic pathways a compound undergoes. For Modaline sulfate (B86663), incubation with rat liver microsomes in the presence of NADPH has been shown to result in the rapid formation of a highly active monoamine oxidase inhibitor. Prolonged incubation led to a decrease in the concentration of this inhibitor. researchgate.net This suggests that this compound undergoes bioactivation to a metabolite with pharmacological activity, followed by further metabolism or inactivation.
Characterization of Metabolites in Cellular Systems
Characterizing metabolites formed in cellular systems like microsomes and hepatocytes is crucial for understanding the metabolic profile. While specific detailed metabolite structures for this compound from these assays were not extensively found in the search results, the observation of the formation and subsequent decrease of an active metabolite in rat liver microsomes indicates a metabolic cascade where at least one primary metabolite is generated and then further transformed. researchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HR-MS) are commonly used for metabolite identification and profiling in these in vitro systems. nuvisan.comnih.govevotec.com
In Vivo Metabolism Studies in Animal Models
In vivo metabolism studies in animal models provide essential data on how a compound is metabolized within a living system, accounting for the interplay of various organs and enzymes. nih.gov Commonly used animal models in preclinical research include rodents (mice, rats, hamsters, guinea pigs) and non-rodents (rabbits, dogs, pigs, monkeys). imavita.comnih.gov These studies involve administering the compound to animals and analyzing biological samples to profile metabolites and identify the enzymes responsible for biotransformation.
Profiling of Metabolites in Animal Biological Samples
Profiling metabolites in biological samples such as plasma, urine, and other tissues from animal studies helps to understand the systemic exposure and elimination of the parent compound and its metabolites. While detailed profiles of this compound metabolites in specific animal species were not found, in vivo studies are generally conducted to compare metabolic patterns across species and with human in vitro data to assess the relevance of animal models for toxicology studies. europa.euevotec.com
Identification of Biotransformation Enzymes (e.g., Cytochromes P450)
Identifying the enzymes responsible for this compound's biotransformation is critical for understanding potential drug interactions and interspecies differences in metabolism. Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the Phase I metabolism of many drugs and are often the focus of these investigations. wikipedia.orgmdpi.com Studies with rat liver microsomes indicated that drug-metabolizing enzymes in the microsomes are responsible for both the bioactivation and inactivation of this compound sulfate. researchgate.net Further research, potentially involving selective enzyme inhibitors or recombinant enzymes, would be needed to pinpoint the specific CYP isoforms or other enzymes involved in this compound's metabolism.
Implications of Metabolic Stability for Preclinical Research
Metabolic stability, or the rate at which a compound is metabolized, is a key parameter assessed in preclinical research. nih.govnuvisan.com Compounds with high metabolic stability are cleared slowly by metabolism, while those with low stability are cleared rapidly. Understanding the metabolic stability of this compound is crucial for predicting its pharmacokinetic profile, including its half-life and potential for accumulation. nuvisan.com The observation that this compound sulfate is rapidly transformed into an active metabolite which is then further metabolized highlights the importance of considering the metabolic fate when evaluating its pharmacological effects and designing further preclinical studies. researchgate.net Compounds with metabolic instability in preclinical species might require structural modifications to improve their pharmacokinetic properties. nih.govnih.gov
Future Perspectives and Emerging Research Avenues for Modaline Studies
Integration of Multi-Omics Data in Modaline Research
The application of multi-omics approaches holds significant promise for unraveling the intricate biological effects of this compound. Multi-omics involves the integrated analysis of data from multiple "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive view of biological systems quanticate.com. By applying these techniques to study this compound's effects, researchers could gain deeper insights into the molecular pathways and networks it influences.
For instance, the finding that this compound sulfate (B86663) promotes Oct4 expression and affects JAK/STAT3 and Wnt signaling pathways in stem cells researchgate.netnih.gov is a prime area for multi-omics investigation. Transcriptomics could reveal global gene expression changes induced by this compound, identifying downstream targets of these signaling pathways. Proteomics could quantify protein level alterations, offering a direct view of the functional molecules affected. Metabolomics could shed light on metabolic shifts associated with this compound treatment and stem cell fate changes. Integrating these datasets could build a holistic picture of how this compound perturbs cellular states, potentially identifying previously unknown targets or off-target effects. This integrated approach can provide a more complete understanding of biological systems compared to single-omics analyses quanticate.com.
Furthermore, multi-omics data integration, often utilizing advanced computational methods, can help in deciphering complex cellular mechanisms and identifying biomarkers for disease diagnosis, prognosis, and treatment response quanticate.combiorxiv.orgnih.govnih.gov. Applying such methods to this compound research could identify specific molecular signatures associated with its biological activities, potentially predicting responsiveness or identifying subtle effects not detectable by traditional methods.
Advanced Methodologies for Studying this compound's Complex Biological Effects
Beyond conventional biochemical and cell-based assays, advanced methodologies are crucial for a thorough understanding of this compound's biological interactions. Given its reported effects on signaling pathways researchgate.netnih.gov, advanced cell imaging techniques, such as live-cell microscopy and high-resolution fluorescence imaging, could provide spatial and temporal insights into protein localization, pathway activation, and cellular responses upon this compound exposure.
High-throughput screening (HTS) techniques, coupled with sophisticated data analysis, could be employed to screen libraries of this compound analogs or in combination with other small molecules to identify synergistic or antagonistic effects, further mapping its biological landscape. Advanced biochemical techniques, including detailed enzyme kinetics for MAO inhibition and pull-down assays to identify protein binding partners, would refine our understanding of its molecular interactions.
Computational methodologies, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, can complement experimental studies jocpr.comnih.govmdpi.comnih.gov. Molecular dynamics could simulate this compound's binding to target proteins like MAO or components of the JAK/STAT3 and Wnt pathways, providing atomic-level insights into interaction mechanisms. QSAR modeling could correlate structural variations of this compound and its analogs with their biological activities, guiding the design of more potent or selective compounds jocpr.comnih.govnih.govoncodesign-services.com. These computational tools can accelerate the drug discovery process by predicting biological activity and prioritizing compounds for synthesis and testing jocpr.com.
Development of Novel Research Tools and Probes Based on this compound Structure
The distinct chemical structure of this compound presents an opportunity for the development of novel research tools and chemical probes. Understanding the key structural features of this compound responsible for its interaction with MAO and its effects on stem cell pathways researchgate.netnih.gov through detailed SAR studies jocpr.comnih.govnih.govoncodesign-services.com could inform the design of selective probes.
Chemical probes are valuable tools for interrogating specific biological targets or pathways in complex cellular environments nih.gov. By modifying the this compound structure, researchers could synthesize fluorescently labeled this compound analogs to track its distribution and binding in live cells. Affinity probes, where this compound is linked to a tag (e.g., biotin), could be used to isolate and identify its binding partners in cell lysates, potentially uncovering new interacting proteins beyond known targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
